![molecular formula C14H27BO4 B2886311 tert-Butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate CAS No. 1454901-93-9](/img/structure/B2886311.png)
tert-Butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate” is a chemical compound. It is an important pharmaceutical intermediate .
Synthesis Analysis
The synthesis of this compound involves several steps. The target compound is obtained from 5-bromoindole as raw material . The compound was confirmed by 1H NMR, 13C NMR, MS, and FT-IR .Molecular Structure Analysis
The crystallographic analysis of its structure was carried out by X-ray single crystal diffraction. The results show that the DFT-optimized structure matches the crystal structure determined by X-ray single crystal diffraction .Chemical Reactions Analysis
The compound was acquired through two substitution reactions, as expected, and had a high yield (total yield: 78.1%) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been studied using various techniques. For example, the molecular electrostatic potential and frontier molecular orbitals are investigated through DFT .Scientific Research Applications
Organic Synthesis Intermediates
This compound serves as a versatile intermediate in organic synthesis. Its boronate ester group is pivotal in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used to form carbon-carbon bonds. This reaction is fundamental in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and organic materials .
Drug Discovery and Development
In medicinal chemistry, tert-Butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate is used to create pharmacophores, the active parts of molecules that bind to biological targets. It’s particularly useful in the development of kinase inhibitors, which are a class of drugs that can treat cancer by blocking certain enzyme activities .
Material Science
Researchers utilize this compound in the field of material science for the synthesis of organic electronic materials. These materials have applications in creating organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), which are essential for developing more efficient displays and solar panels .
Agricultural Chemistry
In the agricultural sector, tert-Butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate is used to synthesize molecules that act as herbicides or pesticides. By modifying the boronate ester group, chemists can create compounds that target specific pests or weeds without harming crops or the environment .
Polymer Chemistry
This compound is also significant in polymer chemistry, where it’s used to introduce boronate ester functionalities into polymers. These functionalities can improve the thermal stability and flame retardancy of polymers, making them safer and more durable for various applications .
Catalysis
In catalysis, tert-Butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate can be used to prepare catalysts that facilitate a variety of chemical reactions. The boronate ester moiety can interact with catalysts to enhance their activity or selectivity, leading to more efficient industrial processes .
Mechanism of Action
Target of Action
Similar compounds have been used as intermediates in the synthesis of biologically active compounds such as crizotinib , suggesting that it may interact with targets relevant to these compounds.
Mode of Action
It’s known that the compound can be involved in substitution reactions . The boron atom in the dioxaborolane group can form bonds with other atoms, facilitating the formation of new compounds .
Biochemical Pathways
Given its potential role as an intermediate in the synthesis of biologically active compounds, it may indirectly influence various biochemical pathways depending on the final compound it contributes to forming .
Result of Action
As an intermediate in the synthesis of other compounds, its primary role may be to contribute structural elements to these compounds, thereby indirectly influencing their effects .
properties
IUPAC Name |
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27BO4/c1-12(2,3)17-11(16)9-8-10-15-18-13(4,5)14(6,7)19-15/h8-10H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUSSBXHQKQHSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.